molecular formula C23H18ClFN6O3 B2802433 4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide CAS No. 1356542-86-3

4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide

Cat. No. B2802433
CAS RN: 1356542-86-3
M. Wt: 480.88
InChI Key: RKYITLNXNDGIOO-UHFFFAOYSA-N
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Description

4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide is a useful research compound. Its molecular formula is C23H18ClFN6O3 and its molecular weight is 480.88. The purity is usually 95%.
BenchChem offers high-quality 4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds featuring benzimidazole and imidazole rings, especially those with fluorine substitutions, have been investigated for their biological activities, including antimicrobial and antioxidant properties. For instance, benzothiazoles and pyrazoles moieties, structurally related to the compound , have demonstrated significant pharmacological activity, including antimicrobial and antioxidant effects (Raparla et al., 2013). Similarly, N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles have shown promising in vitro antioxidant activity, underscoring the potential of these compounds for therapeutic applications (Spasov et al., 2022).

Anticancer Activity

The anticancer potential of fluorinated benzothiazole and imidazole derivatives has been a subject of interest. For example, certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have displayed potent cytotoxicity against cancer cell lines, highlighting the relevance of these structural motifs in the design of anticancer drugs (Deady et al., 2005).

Neuropharmacological Applications

Orexin receptor antagonists, which could structurally resemble the compound , have been explored for their therapeutic potential in treating insomnia and other sleep disorders. The selective antagonism of orexin receptors by compounds such as SB-649868 has demonstrated efficacy in preclinical models, suggesting a role for similar compounds in neuropharmacology (Piccoli et al., 2012).

GPR39 Agonists and Kinase Inhibitors

Compounds with imidazole-based structures have also been identified as novel GPR39 agonists, with implications for metabolic disorders. For example, kinase inhibitors repurposed as GPR39 agonists have shown to be allosterically modulated by zinc, opening new avenues for the treatment of metabolic diseases (Sato et al., 2016).

properties

IUPAC Name

4-[2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN6O3/c1-12-10-29-18-20(27-22(29)31(12)14-8-6-13(7-9-14)19(26)32)28(2)23(34)30(21(18)33)11-15-16(24)4-3-5-17(15)25/h3-10H,11H2,1-2H3,(H2,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYITLNXNDGIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide

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